(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride physical properties
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride physical properties
The following technical guide details the physical properties, analytical characterization, and handling of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine hydrochloride .
Physical Properties, Characterization, and Handling Protocols
Executive Summary
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine hydrochloride (CAS 859833-12-8) is a specialized fluorinated heterocyclic building block used in medicinal chemistry. It serves as a critical scaffold for introducing the fluorobenzodioxin moiety, a structural motif known to enhance metabolic stability and modulate lipophilicity in CNS-active agents and adrenergic receptor antagonists. This guide provides a definitive reference for its physicochemical properties, analytical profiling, and experimental handling.
Chemical Identity & Composition
Precise identification is paramount due to the existence of positional isomers (e.g., 5-fluoro or 7-fluoro analogs) and N-methylated derivatives.
| Parameter | Specification |
| IUPAC Name | (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine hydrochloride |
| Common Synonyms | (6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methylamine HCl; 8-Aminomethyl-6-fluoro-1,3-benzodioxane HCl |
| CAS Number | 859833-12-8 (Salt); 306934-88-3 (Free Base) |
| Molecular Formula | C₉H₁₀FNO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 219.64 g/mol (Salt); 183.18 g/mol (Free Base) |
| SMILES | FC1=CC(CN)=C2OCOCC2=C1.Cl |
| Structural Features | Primary amine; 1,3-Dioxin ring (acetal linkage); Fluorine at C6 position |
Nomenclature Note: The term "methylamine" in the compound name refers to the methanamine group (-CH₂NH₂) attached to the ring, not an N-methyl substitution. This compound is a primary amine.
Physical & Chemical Properties
The following data aggregates experimental values from certificate of analysis (CoA) databases and calculated properties for predictive modeling.
Solid-State Properties
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Appearance: White to off-white crystalline powder.
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Melting Point: 217 °C (Decomposition often observed near melt).
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Hygroscopicity: Moderate. The hydrochloride salt is prone to moisture uptake; storage in a desiccator is required to prevent clumping and hydrolysis over extended periods.
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Crystalline Form: Typically isolated as a monoclinic or triclinic salt lattice, stabilized by hydrogen bonding between the ammonium chloride headgroup and the dioxin oxygens.
Solution Properties
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Solubility Profile:
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Water: Soluble (>20 mg/mL).
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DMSO: Highly Soluble (>50 mg/mL).
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Methanol: Soluble.[5]
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Dichloromethane: Insoluble (Salt form).
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pKa (Calculated): ~8.5–9.0 (Primary amine conjugate acid). The fluorine substituent exerts an electron-withdrawing inductive effect (-I), slightly lowering the pKa compared to the non-fluorinated analog (benzylamine pKa ~9.3).
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LogP (Free Base): ~1.1 (Predicted). The salt form is highly polar (LogD < 0 at pH 7.4).
Analytical Profiling & Characterization
To validate batch identity, researchers should utilize the following spectral markers.
Nuclear Magnetic Resonance (NMR)
The 4H-1,3-benzodioxin core presents a distinct aliphatic signature.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.30 - 8.50 | Broad Singlet (3H) | -NH₃⁺ (Ammonium protons) |
| ¹H | 6.80 - 7.00 | Multiplet (2H) | Aromatic H (C5, C7) |
| ¹H | 5.25 | Singlet (2H) | O-CH₂-O (C2 of dioxin ring) |
| ¹H | 4.85 | Singlet (2H) | Ar-CH₂-O (C4 of dioxin ring) |
| ¹H | 3.95 - 4.05 | Singlet/Doublet (2H) | Ar-CH₂-N (Benzylic amine) |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
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Parent Ion: [M+H]⁺ = 184.08 m/z (Free base mass + H).
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Fragmentation Pattern: Loss of NH₃ (17 Da) to form the benzyl cation (167 m/z) is a common fragmentation pathway.
Quality Control Workflow
The following diagram illustrates the decision logic for validating the compound's purity and identity upon receipt.
Figure 1: Standard Quality Control (QC) workflow for validating (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine HCl.
Technical Preparation & Synthesis Context
Understanding the synthesis helps in identifying potential impurities (e.g., residual alcohols or aldehydes). The amine is typically derived from (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (CAS 306934-89-4).
Synthetic Pathway[8]
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Precursor: (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol.
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Activation: Conversion of the alcohol to a mesylate or chloride (using SOCl₂).
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Amination: Nucleophilic substitution with azide (NaN₃) followed by reduction (Staudinger or hydrogenation), or direct substitution with hexamethylenetetramine (Delépine reaction).
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Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the salt.
Potential Impurities:
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Hydrolysis Products: 6-Fluoro-8-hydroxymethyl-1,3-benzodioxin (Starting material).
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Dimerization: Secondary amine formation (bis-alkylation) if reaction conditions were not strictly controlled.
Experimental Protocols
Protocol: Free Base Generation
For applications requiring the neutral amine (e.g., amide coupling), the HCl salt must be neutralized.
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Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of water.
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Basification: Slowly add 1M NaOH or saturated NaHCO₃ until pH reaches ~10-11. The solution may become cloudy as the free base precipitates or oils out.
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Extraction: Extract 3x with 5 mL of Dichloromethane (DCM) or Ethyl Acetate.
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Drying: Dry the combined organic layers over anhydrous MgSO₄.
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Concentration: Filter and evaporate the solvent under reduced pressure (keep bath < 40°C to avoid volatility loss).
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Yield: Expect a colorless to pale yellow oil (Free Base). Use immediately.
Protocol: Solubility & Stability Testing
This protocol ensures the compound is stable in your assay buffer.
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Stock Preparation: Prepare a 10 mM stock solution in DMSO.
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Dilution: Dilute to 100 µM in PBS (pH 7.4).
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Observation: Check for precipitation (turbidity) immediately.
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Stability: Incubate at 37°C for 24 hours. Analyze by HPLC.
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Note: The 1,3-dioxin ring is generally stable at physiological pH but can hydrolyze in strong aqueous acids (pH < 1) over time, releasing formaldehyde.
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Handling, Safety & Storage
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
Storage Conditions
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Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
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Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; strictly keep dry.
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Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.
References
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PubChem Compound Summary. (2025). 8-(Aminomethyl)-6-fluoro-4H-1,3-benzodioxin hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. 859833-12-8|(6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 306934-88-3|(6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine,hydrochloride | CAS:859833-12-8 | Atomaxchem [en.atomaxchem.com]
- 4. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 5. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
